molecular formula C22H26N2O2 B1195840 Ethyl eburnamenine-14-carboxylate CAS No. 77549-94-1

Ethyl eburnamenine-14-carboxylate

Cat. No. B1195840
CAS RN: 77549-94-1
M. Wt: 350.5 g/mol
InChI Key: DDNCQMVWWZOMLN-UHFFFAOYSA-N
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Description

Ethyl eburnamenine-14-carboxylate is a chemical compound with the formula C22H26N2O2 . It is an impurity of Vinpocetine , which is a derivative of the vinca alkaloid vincamine . Vinpocetine is known for its effect of enhancing cerebral blood flow and providing neuroprotection .


Synthesis Analysis

Ethyl eburnamenine-14-carboxylate is a semi-synthetic derivative of vincamine . The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .


Molecular Structure Analysis

The molecular structure of Ethyl eburnamenine-14-carboxylate is represented by the InChI key DDNCQMVWWZOMLN-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)C1=CC2(CC)CCCN3CCc4c(n1c1ccccc41)C32 .


Physical And Chemical Properties Analysis

Ethyl eburnamenine-14-carboxylate has a molecular weight of 350.46 . It has a log10WS (Log10 of Water solubility in mol/l) of -4.84 and a logPoct/wat (Octanol/Water partition coefficient) of 4.148 . Its McGowan’s characteristic volume (McVol) is 272.440 ml/mol .

Scientific Research Applications

  • Neuroprotective Properties : Ethyl eburnamenine-14-carboxylate derivatives have shown neuroprotective properties. In a study, a derivative named LHT 1-02 was found to be effective in preventing reperfusive damage after acute brain ischemia in cats, suggesting potential as a neuroprotective drug (Makarova et al., 2014).

  • Modulation of GABAA Receptors : A derivative, VA-045, showed effects on GABAA receptor-mediated Cl− currents in rat cerebral cortical neurons, indicating its potential in modulating neurotransmitter systems (Munakata et al., 1996).

  • Treatment of Tumoral Calcinosis : Vinpocetine, a derivative of ethyl eburnamenine-14-carboxylate, was effective in eliminating tumoral calcinosis in hemodialysis patients with renal failure, indicating its utility in treating mineral and metal accumulations in soft tissues (Ueyoshi & Ota, 1992).

  • Chemical and Pharmacological Properties : Another derivative, AF 698, showed lower acute toxicity than vincamine and had a significant peripheral and central vasodilator action, suggesting its usefulness in treating vascular conditions (Marzo et al., 1982).

  • Vasodilator Effects and Cyclic Nucleotide Metabolism : Vinpocetine also showed an ability to inhibit Ca2+-dependent phosphodiesterase in vascular smooth muscle, leading to vasodilation and potential benefits in vascular diseases (Hagiwara et al., 1984).

  • Cognitive Enhancer in Brain Injury : VA-045 demonstrated potential as a cognitive enhancer in mice with concussive brain injury, suggesting its application in treating learning and memory dysfunctions associated with brain injuries (Tang et al., 1997).

Safety And Hazards

Ethyl eburnamenine-14-carboxylate may be harmful if inhaled, and it may cause skin and eye irritation . It is also harmful if swallowed . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water .

properties

IUPAC Name

ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQMVWWZOMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860599
Record name Ethyl eburnamenine-14-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl eburnamenine-14-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Ishibashi, T Fujioka, M Ui - European journal of biochemistry, 1999 - Wiley Online Library
The increase in cellular cAMP concentration during 10‐min incubation of rat hepatocytes with glucagon or forskolin was enhanced markedly when the hepatocytes had been cultured …
Number of citations: 9 febs.onlinelibrary.wiley.com
Z Ye, Z Fang, D Li, X Lin, S Huang - Medicine, 2023 - journals.lww.com
Background: Clinacanthus nutans (for abbreviation thereafter) is often used as medicine in the form of fresh juice in the folk to treat many kinds of cancers, including renal cell carcinoma …
Number of citations: 6 journals.lww.com
LG Voskressensky, TN Borisova, AA Titov… - Russian Chemical …, 2012 - Springer
The reactions of partially hydrogenated indole-fused quinolizines and indolizines with activated alkynes in methanol, acetonitrile, and dichloromethane were studied. The reactions …
Number of citations: 8 link.springer.com
АВ Варламов, ТН Борисова, ЛГ Воскресенский… - 2010 - elibrary.ru
… The method involves dissolving 3,8,13,13b-tetrahydro-5H-benzo[1,2]indolysino[8,7-b]indole, ethyl eburnamenine-14-carboxylate or methyl (3-α, 14-β, 16α)-14-hydroxy-14,15-dihydro …
Number of citations: 0 elibrary.ru

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